2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy-
Description
The compound "2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy-" belongs to the 7-azaoxyindole family, a class of heterocycles recognized for their diverse biological activities . Its structure features a pyrrolo[2,3-b]pyridin-2-one core with a fluorine atom at the 4-position and a methoxy group at the 6-position. These substituents influence electronic properties (electron-withdrawing fluorine and electron-donating methoxy) and may enhance metabolic stability or receptor binding in pharmaceutical contexts .
Properties
IUPAC Name |
4-fluoro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c1-13-7-3-5(9)4-2-6(12)10-8(4)11-7/h3H,2H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUAWSNBMXCNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CC(=O)N2)C(=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180971 | |
| Record name | 4-Fluoro-1,3-dihydro-6-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-48-2 | |
| Record name | 4-Fluoro-1,3-dihydro-6-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1,3-dihydro-6-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final cyclization step often requires the use of strong acids or bases as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 2H-Pyrrolo[2,3-b]pyridin-2-one exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry highlighted the potential of pyrrolopyridine derivatives in targeting specific cancer cell lines through inhibition of key signaling pathways involved in tumor growth and metastasis .
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds derived from this class have shown efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They are believed to modulate neuroinflammatory responses and protect neuronal cells from apoptosis .
| Application | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth pathways | |
| Neuroprotective | Modulation of neuroinflammation |
Materials Science Applications
Organic Electronics
Due to its electronic properties, this compound can be utilized in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine enhances the electron-withdrawing properties, improving charge transport efficiency .
Polymer Chemistry
In polymer synthesis, derivatives of this compound can serve as monomers or crosslinking agents to enhance the thermal stability and mechanical properties of polymers. Research indicates that incorporating such heterocycles can lead to materials with improved performance characteristics .
Environmental Applications
Environmental Remediation
The compound's stability and reactivity make it a candidate for use in environmental remediation processes. Studies have shown that pyrrolopyridine derivatives can be employed to degrade pollutants in water through advanced oxidation processes .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a series of pyrrolopyridine derivatives on human cancer cell lines. The results demonstrated that compounds similar to 4-fluoro-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating strong anticancer activity .
Case Study 2: Organic Electronics Development
Research focused on the synthesis and characterization of OLEDs using fluorinated pyrrolopyridines showed enhanced luminescent efficiency compared to non-fluorinated counterparts. The devices exhibited stable performance over prolonged operational periods .
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Substituent Effects on Reactivity and Bioactivity
- In contrast, the dichloro analog (4,6-Cl) may exhibit higher reactivity in cross-coupling reactions due to increased leaving-group propensity .
- Methoxy Group: The 6-methoxy substituent contributes to solubility and metabolic stability, a feature absent in non-oxygenated analogs like the 5-bromo derivative .
- Core Modifications: GW441756, with a pyrrolo[3,2-b]pyridine core, demonstrates the impact of nitrogen repositioning on biological activity, showing specificity for TrkA kinase . Similarly, the pyrrolo[3,2-c]pyridin-2-one isomer () highlights how structural isomerism alters electronic properties .
Key Research Findings and Data
- Structural Insights: X-ray crystallography of related compounds (e.g., ’s 834860-74-1) reveals planar pyrrolo-pyridinone cores, with substituents dictating packing interactions and solubility .
- Biological Data: GW441756 exhibits IC₅₀ values <10 nM against TrkA, underscoring the pharmacophore significance of the methylene-indole group .
Biological Activity
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy- is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the pyrrolopyridine family, characterized by the presence of fluorine and methoxy groups, which enhance its chemical properties and biological efficacy. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2H-Pyrrolo[2,3-b]pyridin-2-one is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C_9H_8FN_2O |
| CAS Number | 1190321-48-2 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
The presence of the fluorine atom contributes to increased lipophilicity and metabolic stability, making it a promising candidate for drug development.
The biological activity of 2H-Pyrrolo[2,3-b]pyridin-2-one primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can block enzymatic activity critical for various cellular processes.
- Receptor Modulation : It can interact with cell surface receptors, modulating signaling pathways that lead to altered cellular responses. For example, it has been shown to bind effectively to corticotropin-releasing hormone type 1 receptor (CRHR1), indicating potential applications in neuropharmacology .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antifibrotic Activity : Recent studies have shown that derivatives similar to 2H-Pyrrolo[2,3-b]pyridin-2-one exhibit significant antifibrotic effects. For instance, compounds tested demonstrated a reduction in collagen expression in hepatic stellate cells (HSC-T6), suggesting potential therapeutic applications in liver fibrosis .
- Anticancer Potential : The compound has been investigated for its anticancer properties. Its structural analogs have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of 2H-Pyrrolo[2,3-b]pyridin-2-one and related compounds:
- A study reported that certain derivatives exhibited high binding affinity for CRHR1 (Ki values as low as 0.91 nM), highlighting their potential as nonpeptide PET radioligands .
- Another investigation focused on the antifibrotic effects of related compounds showed that they significantly inhibited collagen synthesis in vitro, indicating their potential for treating fibrotic diseases .
Comparative Analysis
To better understand the uniqueness of 2H-Pyrrolo[2,3-b]pyridin-2-one compared to similar compounds, a comparative analysis is provided below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Lacks fluorine and methoxy groups | Different pharmacological profile |
| 2H-Pyrrolo[3,4-b]quinolin-1-one | Distinct structural features | Varies significantly in activity |
| Pyrrolo[1,2-a]pyrazine | Unique applications in medicinal chemistry | Different target interactions |
The presence of fluorine and methoxy groups in 2H-Pyrrolo[2,3-b]pyridin-2-one enhances its binding affinity and selectivity towards specific biological targets compared to its analogs.
Q & A
Q. Reference Workflows :
- Intermediate Protection : Use of SEM (2-(trimethylsilyl)ethoxymethyl) groups to protect reactive NH positions during synthesis (e.g., 5-bromo-1-SEM-pyrrolo[2,3-b]pyridin-2-one in ).
- Purification : Chromatography (HPLC, flash) and crystallization in polar solvents (e.g., ethanol/water) to isolate high-purity products .
Basic: How are spectroscopic and crystallographic methods applied to characterize this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves structural ambiguities (e.g., planarity of the pyrrolo-pyridine core, dihedral angles between substituents) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, critical for confirming synthetic intermediates .
Example : used X-ray diffraction to confirm the spirocyclic structure of a related pyrrolo-pyridine derivative, highlighting the importance of crystallography in resolving regiochemical uncertainties.
Advanced: How can structural modifications enhance the biological activity of this scaffold?
Answer:
- Substituent Optimization :
- Hybrid Scaffolds : Fusion with heterocycles (e.g., triazoles or imidazoles) can amplify activity. demonstrated that replacing cyclohexane with a tricyclic imidazo-pyrrolo-pyridine core improved JAK inhibitory potency by 3-fold.
- SAR Studies : Systematic variation of substituents (e.g., replacing methoxy with ethoxy or halogens) combined with in vitro assays identifies optimal pharmacophores .
Methodological Note : Computational tools (e.g., molecular docking, QSAR) predict binding modes and prioritize synthetic targets. For example, used 3D-QSAR to optimize JAK inhibitors based on steric and electrostatic field contributions.
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Orthogonal Assays : Validate hits using multiple techniques (e.g., enzymatic assays vs. cell-based viability tests) .
- Structural Confirmation : Re-examine compound purity and regiochemistry via X-ray or 2D NMR (e.g., NOESY for spatial proximity analysis) .
- Meta-Analysis : Compare datasets with standardized controls. For example, found that phenylazo substituents at C6 enhanced anticancer activity, but results varied with cell line-specific permeability.
Case Study : In , discrepancies in JAK inhibition IC50 values were resolved by normalizing data to ATP concentration and using isogenic cell lines to eliminate genetic variability.
Advanced: What computational approaches are effective for designing derivatives with improved pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate solubility, permeability, and CYP450 interactions. For instance, the methoxy group in this compound reduces logP, enhancing aqueous solubility .
- Molecular Dynamics (MD) : Simulates target-ligand interactions over time to assess binding stability. used MD to validate the sustained binding of a tricyclic derivative to JAK2’s ATP pocket.
- Fragment-Based Design : Deconstruct the scaffold into fragments (e.g., pyrrolo-pyridine core, fluorophenyl groups) and reassemble them with linkers optimized for target engagement .
Validation : Combine in silico predictions with experimental data (e.g., microsomal stability assays) to iteratively refine designs .
Basic: What are the common impurities or byproducts during synthesis, and how are they controlled?
Answer:
- Byproducts :
- Control Strategies :
Example : identified bromo-iodo-pyrrolo-pyridine byproducts during halogenation, resolved using silica gel chromatography with 10% MeOH in DCM.
Advanced: How does the fluorine substituent influence the compound’s electronic and steric properties?
Answer:
- Electronic Effects : Fluorine’s electronegativity withdraws electron density, polarizing the pyrrolo-pyridine core and enhancing hydrogen-bonding interactions with targets (e.g., kinase hinge regions) .
- Steric Impact : The small atomic radius of fluorine minimizes steric hindrance, allowing optimal positioning in deep binding pockets .
- Metabolic Stability : C-F bonds resist oxidative cleavage by cytochrome P450 enzymes, prolonging half-life in vivo .
Experimental Validation : In , replacing fluorine with chlorine at C4 reduced target affinity by 50%, highlighting fluorine’s unique electronic role.
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C under inert gas (Ar/N2) to prevent oxidation or hydrolysis .
- Light Protection : Amber vials or foil wrapping to avoid photodegradation of the pyrrolo-pyridine core .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as methoxy and fluorine groups may hydrolyze under humid conditions .
Stability Data : reported >95% purity retention after 6 months when stored at –20°C in dark, anhydrous conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
